molecular formula C11H11F3N2O3 B8380283 6-[Methyl(3,3,3-trifluoropropyl)carbamoyl]nicotinic acid

6-[Methyl(3,3,3-trifluoropropyl)carbamoyl]nicotinic acid

Cat. No. B8380283
M. Wt: 276.21 g/mol
InChI Key: DPJYTZPDXKQVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[Methyl(3,3,3-trifluoropropyl)carbamoyl]nicotinic acid is a useful research compound. Its molecular formula is C11H11F3N2O3 and its molecular weight is 276.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

6-[methyl(3,3,3-trifluoropropyl)carbamoyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11F3N2O3/c1-16(5-4-11(12,13)14)9(17)8-3-2-7(6-15-8)10(18)19/h2-3,6H,4-5H2,1H3,(H,18,19)

InChI Key

DPJYTZPDXKQVTJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(F)(F)F)C(=O)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 6-[(3,3,3-trifluoropropyl)carbamoyl]nicotinate (2.4 g, 8.6 mmol) in N,N-dimethylformamide (10 mL) was added sodium hydride (60% suspension in mineral oil) (1.3 g). The reaction mixture was stirred at ambient temperature for 1 h. Methyl iodide (3.42 g, 5.0 mL, 24.1 mmol) was added and the reaction mixture was stirred over night and then added water (20 mL). The reaction mixture was stirred for another 30 min and then extracted with ethyl acetate (2×50 mL). The aqueous layer was acidified with citric acid and the formed precipitate was filtered off and dried in vacuum oven to yield 1.12 g (47%) of the title compound; 1H NMR (400 MHz, CDCl3) δ ppm 9.26 (d, 1 H), 8.49 (d, 1 H), 7.78-7.91 (dd, 1 H), 3.80 (t, 1 H), 3.61-3.73 (m, 1 H), 3.16 (d, 3 H), 2.46-2.76 (m, 2 H); MS (ESI) m/z 277[M+H+].
Name
methyl 6-[(3,3,3-trifluoropropyl)carbamoyl]nicotinate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
47%

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